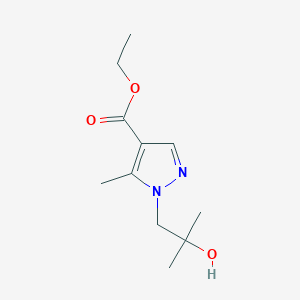
1-(2,6-Dicyanophenyl)piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” is a chemical compound with the CAS Number: 338962-70-2 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” is represented by the linear formula: C14H14N4O . Its molecular weight is 254.29 . The InChI code for this compound is 1S/C14H14N4O/c15-8-11-2-1-3-12(9-16)13(11)18-6-4-10(5-7-18)14(17)19/h1-3,10H,4-7H2,(H2,17,19) .Physical And Chemical Properties Analysis
“1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” is a solid substance . Its molecular weight is 254.29 . The InChI code for this compound is 1S/C14H14N4O/c15-8-11-2-1-3-12(9-16)13(11)18-6-4-10(5-7-18)14(17)19/h1-3,10H,4-7H2,(H2,17,19) .Wissenschaftliche Forschungsanwendungen
Role in Drug Synthesis
Piperidine derivatives, including “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals . This compound can be used in the synthesis of drugs like Aminoglutethimide and niraparib , a first-line drug for the treatment of ovarian cancer .
Anticancer Applications
Piperidine derivatives have been utilized in different ways as anticancer agents . For instance, they can be used in the synthesis of drugs like niraparib, which is used in the treatment of ovarian cancer .
Antiviral Applications
Piperidine derivatives have shown potential as antiviral agents . While specific applications for “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” are not mentioned, it’s plausible that it could be used in this field given its structural similarities to other piperidine derivatives.
Antimalarial Applications
Piperidine derivatives have also been used as antimalarial agents . Again, while specific applications for “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” are not mentioned, it’s plausible that it could be used in this field given its structural similarities to other piperidine derivatives.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . It’s plausible that “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” could have similar applications.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . A series of 2-amino-4-(1-piperidine) pyridine derivatives were synthesized and tested for analgesic and anti-inflammatory activity .
Anti-Alzheimer Applications
Piperidine derivatives have been used as anti-Alzheimer agents . While specific applications for “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” are not mentioned, it’s plausible that it could be used in this field given its structural similarities to other piperidine derivatives.
Antipsychotic Applications
Piperidine derivatives have been used as antipsychotic agents . It’s plausible that “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” could have similar applications.
Safety and Hazards
The safety information for “1-(2,6-Dicyanophenyl)piperidine-4-carboxamide” indicates that it has some hazards associated with it. The hazard statements include H302, H312, and H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 . The signal word for this compound is “Warning” and it is represented by the GHS07 pictogram .
Wirkmechanismus
- The primary target of 1-(2,6-Dicyanophenyl)piperidine-4-carboxamide is PARP-1 (Poly(ADP-ribose) polymerase 1). PARP-1 plays a crucial role in DNA repair and maintenance. When DNA damage occurs, PARP-1 is activated and facilitates DNA repair processes .
- Upon binding to PARP-1, 1-(2,6-Dicyanophenyl)piperidine-4-carboxamide inhibits its enzymatic activity. This inhibition prevents the formation of poly(ADP-ribose) chains, which are essential for DNA repair. Consequently, impaired PARP-1 function leads to compromised DNA repair mechanisms .
- The affected pathways include DNA repair pathways, such as base excision repair (BER) and single-strand break repair. Inhibition of PARP-1 disrupts these pathways, potentially leading to genomic instability and cell death .
- Cellular effects include increased sensitivity to DNA-damaging agents (e.g., chemotherapy or radiation) due to compromised repair mechanisms .
- Environmental factors (e.g., pH, temperature, oxidative stress) can influence the compound’s stability and efficacy. For instance, oxidative stress may exacerbate DNA damage, further impacting PARP-1 inhibition .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption depends on its route of administration (e.g., oral, intravenous). It may undergo metabolism in the liver. It distributes throughout the body, including tissues and organs. Metabolism likely occurs in the liver, converting the compound into metabolites. Elimination primarily occurs via urine and feces. The compound’s pharmacokinetic properties influence its bioavailability, affecting its therapeutic efficacy .
Result of Action
Action Environment
Eigenschaften
IUPAC Name |
1-(2,6-dicyanophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c15-8-11-2-1-3-12(9-16)13(11)18-6-4-10(5-7-18)14(17)19/h1-3,10H,4-7H2,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUNIQNFKPTUDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=CC=C2C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dicyanophenyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2555089.png)

![3-[({[(2-chloro-3-pyridinyl)carbonyl]oxy}imino)methyl]-1-methyl-2-morpholino-1H-indole](/img/structure/B2555094.png)
![N-[(3-methoxyphenyl)-(pentanoylamino)methyl]pentanamide](/img/structure/B2555095.png)




![(1R,4r)-4-(benzo[d]oxazol-2-yl)cyclohexan-1-amine](/img/structure/B2555102.png)
![2-(2-methoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2555103.png)
![[1-Methyl-3-(propan-2-YL)-1H-pyrazol-4-YL]methanol](/img/structure/B2555106.png)
![3-Chloro-2-[1-(pyridin-3-yl)ethoxy]pyridine](/img/structure/B2555107.png)
![2-[methyl(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2555109.png)